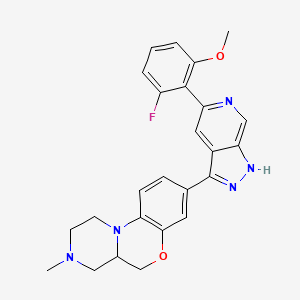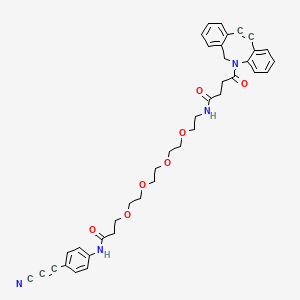
m-PEG15-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG15-acetic acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is primarily used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG15-acetic acid involves the reaction of polyethylene glycol (PEG) with acetic acid. The process typically includes the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Reaction with Acetic Acid: The activated PEG is then reacted with acetic acid under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction: The activated PEG is reacted with acetic acid in large reactors under controlled temperature and pressure conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG15-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Involves the use of amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Substitution: Requires nucleophiles such as thiols or amines under basic conditions
Major Products
The major products formed from these reactions include esters, amides, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
m-PEG15-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Wirkmechanismus
m-PEG15-acetic acid functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- m-PEG12-acetic acid
- m-PEG20-acetic acid
- m-PEG10-acetic acid
Uniqueness
m-PEG15-acetic acid is unique due to its specific chain length (15 ethylene glycol units), which provides optimal flexibility and spacing for the synthesis of effective PROTACs. This specific length can influence the efficiency and selectivity of protein degradation compared to other PEG-based linkers .
Eigenschaften
Molekularformel |
C33H66O18 |
|---|---|
Molekulargewicht |
750.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C33H66O18/c1-36-2-3-37-4-5-38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33(34)35/h2-32H2,1H3,(H,34,35) |
InChI-Schlüssel |
RXTPSHDLOBMKTK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



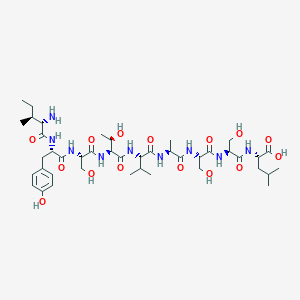
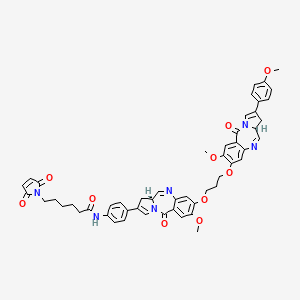
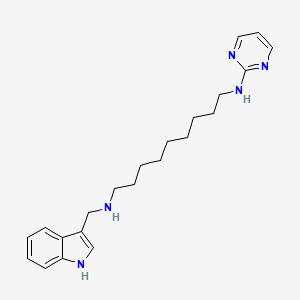
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
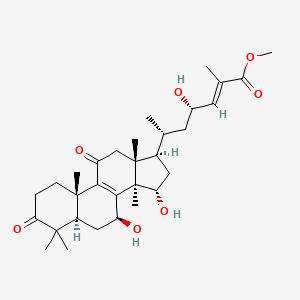
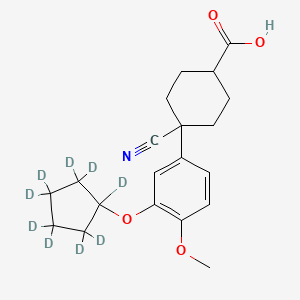
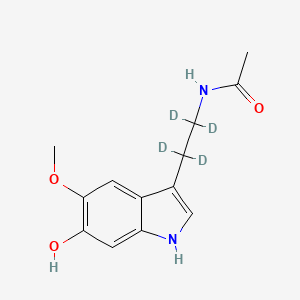
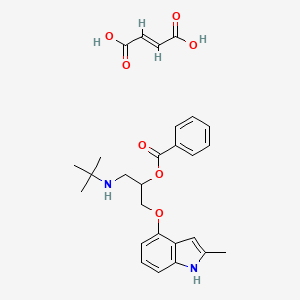
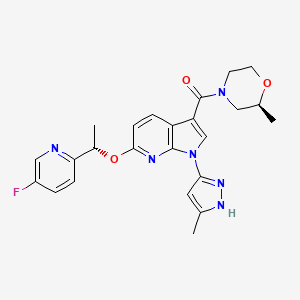
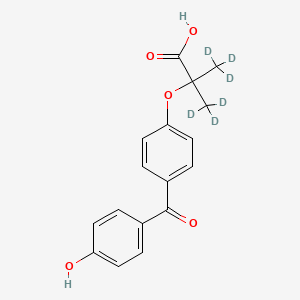
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
